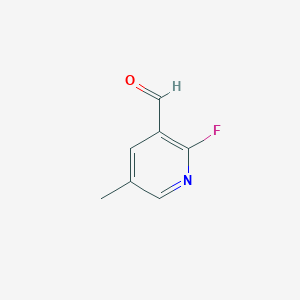

2-氟-5-甲基烟醛

描述

科学研究应用

合成和生物学特性

2-氟-5-甲基烟醛已被用于合成各种生物化合物。例如,其衍生物,如2-氟去甲肾上腺素,已被研究其生物学特性,特别是在肾上腺反应系统中。这些研究表明,这些衍生物可以作为β-肾上腺素或α-肾上腺素激动剂,展示了2-氟-5-甲基烟醛在开发特定生物制剂方面的潜力 (Kirk et al., 1979)。

核苷酸化学

这种化合物在核苷酸化学中起着重要作用,特别是在合成具有特定修饰的2'-脱氧寡核苷酸方面。这些寡核苷酸对于理解DNA甲基化机制是有用的,并在遗传学研究和治疗中具有重要意义 (Schmidt et al., 1992)。

光谱和分子研究

在光谱学和分子研究领域,2-氟-5-甲基烟醛的衍生物,如5-氟-2-甲基苯甲醛,已被分析以了解其分子结构和性质。这些研究涉及密度泛函理论计算和光谱分析,这对于设计具有期望物理和化学性质的分子至关重要 (Iyasamy et al., 2016)。

化学传感器的开发

该化合物还被用于开发化学传感器,特别是用于检测铜等特定离子。这种应用在环境监测和生化分析中非常重要 (Gao et al., 2014)。

作用机制

Target of Action

This compound is primarily used as a laboratory chemical and in the manufacture of other chemical compounds .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level .

Biochemical Pathways

In this pathway, the compound is broken down into smaller molecules, which can then be further metabolized .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it could potentially be absorbed and distributed in the body .

Result of Action

Safety data sheets indicate that the compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-methylnicotinaldehyde. For example, the compound should be handled with care to avoid dust formation and inhalation . It’s also important to prevent the compound from entering drains, as this could have environmental implications .

安全和危害

When handling 2-Fluoro-5-methylnicotinaldehyde, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent the chemical from entering drains .

生化分析

Biochemical Properties

2-Fluoro-5-methylnicotinaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves nicotinamidase, an enzyme that catalyzes the hydrolysis of nicotinamide to nicotinic acid . The interaction between 2-Fluoro-5-methylnicotinaldehyde and nicotinamidase is characterized by the formation of a stable enzyme-substrate complex, which inhibits the enzyme’s activity. This inhibition can lead to alterations in cellular NAD+ levels, affecting various metabolic processes.

Cellular Effects

The effects of 2-Fluoro-5-methylnicotinaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Fluoro-5-methylnicotinaldehyde can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the flux of metabolic intermediates, thereby impacting energy production and biosynthetic pathways.

Dosage Effects in Animal Models

In animal models, the effects of 2-Fluoro-5-methylnicotinaldehyde vary with different dosages. Low to moderate doses of this compound have been shown to produce beneficial effects, such as enhanced metabolic activity and improved cellular function . High doses can lead to toxic effects, including oxidative stress and cellular damage. These adverse effects are often associated with the accumulation of 2-Fluoro-5-methylnicotinaldehyde in tissues, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

2-Fluoro-5-methylnicotinaldehyde is involved in several metabolic pathways, including those related to NAD+ metabolism . This compound can interact with enzymes such as nicotinamidase and NAD+ synthetase, affecting the synthesis and degradation of NAD+. Additionally, 2-Fluoro-5-methylnicotinaldehyde can influence the levels of various metabolic intermediates, thereby impacting overall metabolic flux and energy production.

Transport and Distribution

The transport and distribution of 2-Fluoro-5-methylnicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and intracellular localization of 2-Fluoro-5-methylnicotinaldehyde, ensuring its availability for biochemical reactions. The distribution of this compound within tissues is often heterogeneous, with higher concentrations observed in metabolically active organs such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 2-Fluoro-5-methylnicotinaldehyde is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and metabolic intermediates . Additionally, 2-Fluoro-5-methylnicotinaldehyde can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s role in cellular metabolism and signaling.

属性

IUPAC Name |

2-fluoro-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGLREDARSUQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697228 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160993-95-2 | |

| Record name | 2-Fluoro-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

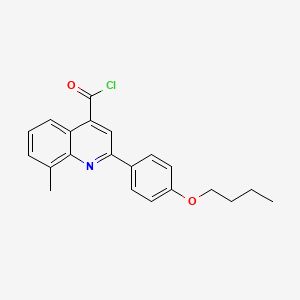

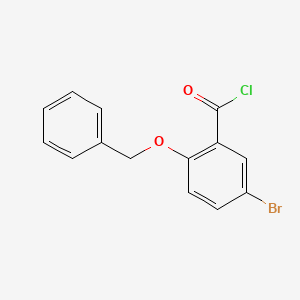

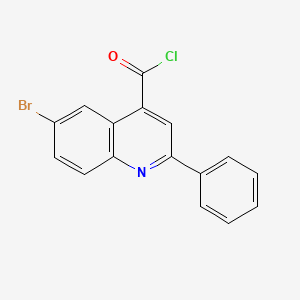

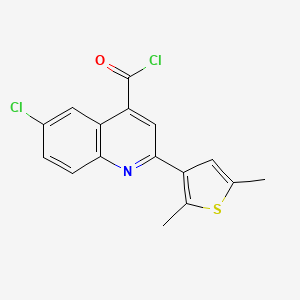

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

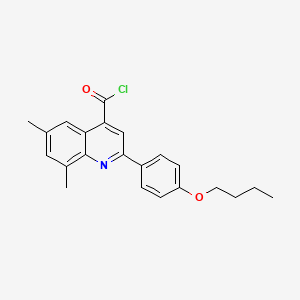

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)

![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)